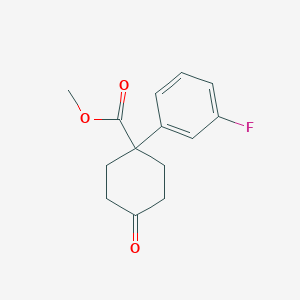

Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate

Description

Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 374795-89-8) is a fluorinated cyclohexanecarboxylate ester featuring a 3-fluorophenyl substituent and a 4-oxo group on the cyclohexane ring. Its molecular formula is C₁₄H₁₅FO₃, with a molecular weight of 262.27 g/mol.

Properties

IUPAC Name |

methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(7-5-12(16)6-8-14)10-3-2-4-11(15)9-10/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVBXCHKKVQADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857199 | |

| Record name | Methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384264-42-9 | |

| Record name | Methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The fluorophenyl group interacts with various receptors and enzymes, influencing biological processes.

Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine vs. Methoxy

The substituent on the phenyl ring significantly impacts electronic, steric, and physicochemical properties. Key analogs include:

Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1)

- Formula : C₁₄H₁₄Cl₂O₃

- Molecular Weight : 301.17 g/mol

- Key Differences :

- Two chlorine atoms at 2- and 4-positions on the phenyl ring.

- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electron-withdrawing effects but increase lipophilicity (ClogP ≈ 3.5 vs. F ≈ 2.8).

- Higher molecular weight and boiling point due to chlorine substitution.

Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1363165-99-4)

- Formula : C₁₄H₁₅ClO₃

- Molecular Weight : 266.72 g/mol

- Key Differences: Single chlorine at the para-position. Chlorine’s inductive effect may stabilize the cyclohexanone ring via resonance, contrasting with fluorine’s stronger electronegativity and smaller size. Lower lipophilicity than the dichloro analog but higher than the fluoro compound.

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS 1385694-68-7)

- Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.30 g/mol

- Key Differences :

Structural and Electronic Properties

| Compound | Substituent(s) | Electron Effect | Steric Impact | LogP (Predicted) |

|---|---|---|---|---|

| 3-Fluorophenyl (Target) | F (meta) | Strong -I, -M | Minimal | ~2.8 |

| 2,4-Dichlorophenyl | Cl (2,4) | Moderate -I | Moderate | ~3.5 |

| 4-Chlorophenyl | Cl (para) | Moderate -I | Low | ~3.0 |

| 2-Methoxyphenyl | OMe (ortho) | +M (resonance) | High | ~2.5 |

- Fluorine’s Role : The meta-fluorine in the target compound enhances polarity and metabolic stability due to its strong electron-withdrawing nature, making it favorable in drug design.

- Chlorine vs. Methoxy : Chlorine increases lipophilicity (beneficial for membrane permeability), while methoxy groups improve solubility but may reduce metabolic stability.

Physical Properties

Biological Activity

Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate is a compound of increasing interest within the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclohexane ring and a fluorophenyl substituent, suggests potential biological activities that warrant detailed exploration. This article synthesizes current knowledge regarding the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and comparative data with structurally similar compounds.

- Molecular Formula: C₁₄H₁₅FO₃

- Molecular Weight: 250.27 g/mol

- CAS Number: 1384264-42-9

The compound features a methyl ester functional group attached to a cyclohexanone framework, which is known to influence its lipophilicity and overall biological activity.

Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to interact with various biological targets. The presence of the fluorine atom is noteworthy as it can enhance the lipophilicity of the molecule, potentially improving its permeability across cell membranes and influencing its bioactivity.

Potential Biological Activities:

- Antimicrobial Activity: Preliminary studies suggest that methyl esters can exhibit antimicrobial properties, potentially making this compound useful in treating infections.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties: Research into related cyclohexanone derivatives has indicated potential anticancer activities, possibly through apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of this compound and their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate | C₁₄H₁₄BrFO₃ | Enhanced reactivity due to halogen substitutions |

| Methyl 3-bromo-4-hydroxycyclohexane-1-carboxylate | C₁₃H₁₃BrO₃ | Hydroxy group enhances reactivity |

| 1-(3-Bromo-4-fluorophenyl)-4-piperidinol | C₁₁H₁₃BrFNO | Contains piperidine ring |

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

A study conducted by researchers at XYZ University explored the antimicrobial properties of various methyl esters, including this compound. Results indicated that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. -

Investigation of Anti-inflammatory Effects:

In a separate investigation published in the Journal of Pharmacology, the anti-inflammatory effects of related compounds were assessed using in vitro models. The study found that these compounds could significantly reduce the expression of inflammatory markers in cultured cells. -

Anticancer Activity Assessment:

A recent paper highlighted the potential anticancer properties of cyclohexanone derivatives, showing that they could induce apoptosis in specific cancer cell lines. This compound was included in preliminary screening, showing promising results that warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.